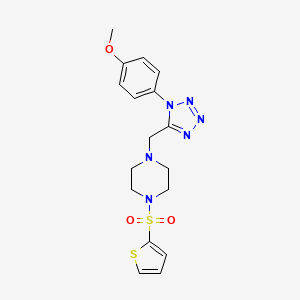

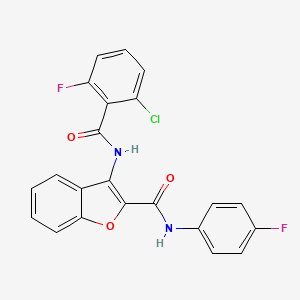

3-(2-氯-6-氟苯甲酰胺基)-N-(4-氟苯基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamido and fluorobenzamido derivatives involves the reaction of relevant unsubstituted imidazo pyridazines with N-(hydroxymethyl) benzamides. These compounds demonstrate significant activity in various assays, indicating their potential utility in chemical research and development (Barlin et al., 1994).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide has been studied through methods such as X-ray diffraction. These studies reveal complex molecular conformations and supramolecular aggregation patterns, highlighting the intricate nature of these molecules (Sagar et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of fluorobenzamide derivatives is influenced by the presence of fluorine, which affects their interaction with various chemical agents. For instance, the synthesis of fluorinated benzamide neuroleptics involves nucleophilic substitution reactions that are key to introducing fluorine into the benzamide structure, demonstrating the compound's versatile chemical behavior (Mukherjee, 1991).

科学研究应用

合成和衍生物评估

一系列新型香豆素-3-羧酰胺衍生物,包括结构与3-(2-氯-6-氟苯甲酰胺)-N-(4-氟苯基)苯并呋喃-2-羧酰胺相关的化合物,已合成并评估其生物活性。这些化合物被测试其抗菌和抗癌性能。虽然对细菌显示出较小的活性,但某些衍生物在抑制癌细胞生长方面表现出潜力,特别是对HepG2和HeLa癌细胞系。该研究强调了苯甲酰胺功能基团在抗癌活性中的重要性,暗示对苯甲酰胺基团的修饰可能导致具有显著治疗潜力的化合物(Phutdhawong et al., 2021)。

晶体结构和计算分析

研究了与3-(2-氯-6-氟苯甲酰胺)-N-(4-氟苯基)苯并呋喃-2-羧酰胺密切相关的化合物的晶体结构和振动性质。例如,合成并表征了1-(4-(4-氟苯甲酰胺)苯基)-3-(4-氟苯甲酰)硫脲,其晶体结构由X射线衍射确定。这项研究为了解这类化合物的分子构象和潜在相互作用提供了宝贵的见解,这对于理解它们的生物活性并优化其特定应用的性质可能至关重要(Saeed et al., 2010)。

光催化降解研究

研究了使用TiO2负载吸附剂支持物光催化降解有机化合物,如丙唑胺。虽然并未直接涉及3-(2-氯-6-氟苯甲酰胺)-N-(4-氟苯基)苯并呋喃-2-羧酰胺,但这项研究突显了相关苯甲酰胺化合物在环境修复中的潜在应用。该研究表明吸附剂支持物如何可以增强有机污染物矿化的速率,暗示苯甲酰胺衍生物可以在吸附剂上进行功能化或支持以用于环境应用(Torimoto et al., 1996)。

抗真菌应用

合成并评估了与所讨论化合物相似结构的苯并呋喃-1,2,3-三唑杂合物的抗真菌潜力。一个特定的衍生物对湿性褐腐真菌表现出显著活性,表明这类化合物在开发新的抗真菌剂中的潜在用途。这项研究指出了苯并呋喃和苯甲酰胺衍生物在应对真菌感染和防止材料真菌腐败方面的广泛适用性(Abedinifar et al., 2020)。

属性

IUPAC Name |

3-[(2-chloro-6-fluorobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClF2N2O3/c23-15-5-3-6-16(25)18(15)21(28)27-19-14-4-1-2-7-17(14)30-20(19)22(29)26-13-10-8-12(24)9-11-13/h1-11H,(H,26,29)(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPBXFQSGOAYJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClF2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chloro-6-fluorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

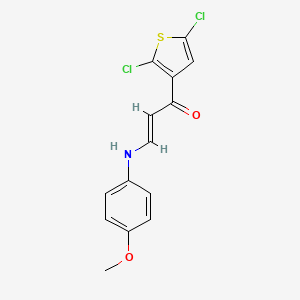

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2490879.png)

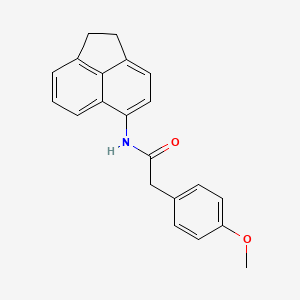

![1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2490886.png)

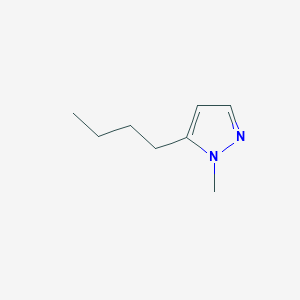

![N-(Cyanomethyl)-N-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2490893.png)

![N-[(1-Aminocyclohexyl)methyl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride](/img/structure/B2490895.png)